molecular formula C12H16ClN B1336392 2,2,4-Trimethyl-1,2-dihydroquinoline hydrochloride CAS No. 34333-31-8

2,2,4-Trimethyl-1,2-dihydroquinoline hydrochloride

Cat. No. B1336392
CAS RN: 34333-31-8
M. Wt: 209.71 g/mol
InChI Key: NZJJOLKDAUTQAL-UHFFFAOYSA-N
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Description

2,2,4-Trimethyl-1,2-dihydroquinoline (TMQ) is a chemical compound with significant pharmacological importance. It is a derivative of quinoline, a heterocyclic aromatic organic compound with a structure that includes a benzene ring fused to a pyridine ring. TMQ is known for its challenging synthesis due to the use of harmful solvents and the high recovery cost of homogeneous catalysts .

Synthesis Analysis

TMQ has been synthesized through various methods. One approach involves the condensation of aniline with acetone using heterogeneous catalytic condensation. Metal-exchanged tungstophosphoric acid supported on γ-Al2O3, synthesized by a microwave-assisted hydrothermal method, has been used as a catalyst for this reaction. Among the metal-exchanged catalysts, Zn0.5TPA/Al2O3 showed the highest aniline conversion and yield of TMQ . Another method includes the acid-catalyzed dimerization of TMQ, which occurs between the 4,6′-positions of the two dihydroquinoline ring systems . Additionally, sulfuric acid-promoted condensation cyclization has been employed for the synthesis of related quinoline derivatives .

Molecular Structure Analysis

The molecular structure of TMQ and its derivatives has been studied through various techniques. The crystal structure of TMQ derivatives has been determined by X-ray single crystal diffraction, revealing the three-dimensional packing structures consolidated by van der Waals forces and weak directional hydrogen bonds . The dimerization of TMQ has been shown to be in accord with observed substituent effects and deuterium exchange studies on the monomer .

Chemical Reactions Analysis

TMQ undergoes various chemical reactions, including bromination and nitration. The bromination of TMQ in different solvents leads to the formation of distinct brominated products, which can further react to yield unusual fused aziridines or products of oxidative dimerization . Silver(I)-catalyzed direct functionalization of a C–H bond has been used to form C–N linked dimeric structures of TMQ derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of TMQ and its derivatives are characterized by their spectroscopic data. Infrared, ultraviolet, and NMR spectra have been used to identify authentic samples of TMQ . The crystal structures of TMQ derivatives provide insight into their solid-state properties, including the absence of π–π stacking interactions usually found in the structural stacking of aromatic systems .

Scientific Research Applications

Synthesis Techniques

2,2,4-Trimethyl-1,2-dihydroquinoline hydrochloride and its derivatives are synthesized using various methods, each tailored to optimize yields and minimize the formation of side products. For example, the Stolle reaction has been employed for the synthesis of pyrrolo[3,2,1-ij]quinoline-1,2-diones, revealing that carrying out the reaction in different solvents like methylene chloride, carbon tetrachloride, and toluene can significantly affect the reaction times and yields. The reaction conditions were meticulously optimized to avoid the hydrolysis of methoxy and benzyloxy groups, preserving the structure of the synthesized compounds (Lescheva et al., 2014).

Chemical Reactions

The photoinduced addition of water and methanol to the double bond of 2,2,4-trimethyl-1,2-dihydroquinoline has been explored, providing insights into the kinetics and mechanisms of the reaction. The study identified the formation of Markovnikov adducts and proposed a general reaction scheme based on time-resolved experiments and quantum yield measurements. The study's findings offer a deep understanding of the reaction pathways and the influence of substituents on the reaction rates and products (Nekipelova et al., 2002).

Agricultural and Growth-Stimulant Applications

Growth and Yield Stimulants for Agricultural Crops

A study on the effects of synthesized organic compounds, including derivatives of 2,2,4-trimethyl-1,2-dihydroquinoline, on agricultural crops revealed that certain compounds can significantly increase seed germination, vegetative mass, and yield of crops like Solanum melongena (common eggplant). The study highlighted the potential of these compounds as growth stimulants, enhancing the productivity and adaptive potential of the crops (Vostrikova et al., 2021).

Growth Stimulators for Woody Plants

Similarly, the impact of these compounds on the growth of ornamental woody plants was assessed, with findings indicating that specific concentrations of dihydro- and tetrahydroquinolines effectively increase the height of seedlings for plants like Rhododendron ledebourii and Rhododendron smirnowii. The study suggests the use of these compounds as efficient growth stimulators for woody plants, contributing to the field of horticulture and ornamental gardening (Vostrikova et al., 2020).

Safety And Hazards

2,2,4-Trimethyl-1,2-dihydroquinoline hydrochloride is moderately toxic by ingestion . When heated to decomposition, it emits toxic fumes of nitrogen oxides . It is combustible .

properties

IUPAC Name

2,2,4-trimethyl-1H-quinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N.ClH/c1-9-8-12(2,3)13-11-7-5-4-6-10(9)11;/h4-8,13H,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZJJOLKDAUTQAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(NC2=CC=CC=C12)(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90424938
Record name 2,2,4-trimethyl-1,2-dihydroquinoline hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90424938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,4-Trimethyl-1,2-dihydroquinoline hydrochloride

CAS RN

34333-31-8
Record name Quinoline, 1,2-dihydro-2,2,4-trimethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34333-31-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2,4-trimethyl-1,2-dihydroquinoline hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90424938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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